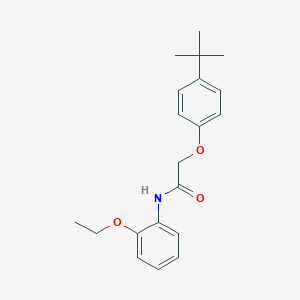
N-(2-ethoxyphenyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-ethoxyphenyl)-3-(3-nitrophenyl)acrylamide derivatives involves various chemical reactions tailored to introduce the specific functional groups into the molecule. While specific synthesis routes for this compound are not directly reported, related compounds such as N-(4-nitrophenyl)acrylamide have been synthesized and characterized, providing insights into potential methodologies that might be applied or adapted for the target compound. These synthesis routes often involve acylation reactions, where an acyl group is introduced into the molecule, utilizing reagents like acryloyl chloride in combination with amines or anilines under controlled conditions to achieve the desired acrylamide derivatives (Segerbäck et al., 1995).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of this compound. These techniques allow for the elucidation of the spatial arrangement of atoms within the molecule, providing insights into its geometric configuration, bond lengths, and angles. Studies on similar compounds have demonstrated the use of single-crystal X-ray diffraction to confirm stereochemistry and structural details, which are essential for understanding the molecule's reactivity and interactions with biological targets or other chemical entities (Kariuki et al., 2022).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its acrylamide functionality. It can undergo polymerization reactions to form polyacrylamide derivatives, which are of interest due to their applications in materials science and bioengineering. Additionally, its nitro group allows for further chemical modifications, such as reduction to aniline derivatives or participation in nucleophilic substitution reactions, expanding the compound's utility in synthetic chemistry (Lessard & Maríc, 2008).
Aplicaciones Científicas De Investigación
Corrosion Inhibition:
- Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, have been investigated for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. They show potential as mixed-type inhibitors, reducing double-layer capacitance and achieving high efficiencies in preventing corrosion (Abu-Rayyan et al., 2022).
Polymer Synthesis and Applications:
- The controlled polymerization of N-isopropylacrylamide has been studied for applications in drug delivery. The research focused on finding conditions that facilitate controlled polymerization at room temperature, which is significant for the development of thermoresponsive polymers for biomedical applications (Convertine et al., 2004).
- Acrylamide-based copolymers have been developed for enhanced oil recovery. These copolymers, incorporating imidazoline derivative and/or sulfonate, demonstrated excellent thickening property, shear stability, and salt-tolerance, significantly improving oil recovery efficiency (Gou et al., 2015).
Bioengineering and Biomedical Research:
- Poly(N-isopropyl acrylamide) has been widely used for bioengineering applications, particularly for the nondestructive release of biological cells and proteins. This material facilitates studies in various domains, including extracellular matrix, cell sheet engineering, and tumor spheroid formation (Cooperstein & Canavan, 2010).
- The synthesis and characterization of N-(4-nitrophenyl)acrylamide have been carried out, showing potential for biomedical research due to its low toxicity on cancer cells. This research is significant in understanding the interaction between such molecules and nucleic acid bases (Tanış et al., 2019).
Propiedades
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-16-9-4-3-8-15(16)18-17(20)11-10-13-6-5-7-14(12-13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBAPMZAOFKITP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)
![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)
![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)
![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)
![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)
![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)